N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a mesityl group, a methyl group, a propyl group, and a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation, using mesitylene and a suitable catalyst such as aluminum chloride.
Addition of the Methyl and Propyl Groups: These groups can be added through alkylation reactions, using methyl and propyl halides in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzothiadiazine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism by which N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-(4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-benzothiadiazine-1,1-dioxide
- 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides
Uniqueness
N-mesityl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-4-propyl-N-(2,4,6-trimethylphenyl)-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-6-9-24-16(5)23-28(26,27)19-12-17(7-8-18(19)24)21(25)22-20-14(3)10-13(2)11-15(20)4/h7-8,10-12H,6,9H2,1-5H3,(H,22,25) |
InChI Key |
BREDASURLQVYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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